2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promise as a potential drug candidate due to its ability to interact with various biological targets.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have garnered attention as potential anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates in vitro and/or in vivo efficacy against cancer models. Researchers have explored its impact on specific molecular targets, and clinical trials have assessed its effectiveness in cancer patients .
Antimicrobial Properties
Thiadiazole-containing compounds often exhibit antimicrobial activity. In the case of our compound, it has been evaluated against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (C. albicans) . These findings highlight its potential as an antimicrobial agent.
Anti-Inflammatory and Analgesic Effects
Certain derivatives of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide have demonstrated anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects .
Bioisosteric Potential
The bioisosteric relationship between thiadiazole and pyrimidine/oxadiazole contributes to the compound’s pharmacological versatility. Its ability to mimic these moieties allows for diverse interactions with biological targets, leading to a broad spectrum of activities .
Drug Development
Thiadiazole-containing drugs are already in clinical use. Examples include diuretics like acetazolamide and methazolamide, as well as antibiotics such as cefazedone and cefazolin sodium. The presence of the sulfur atom enhances their liposolubility and cellular membrane permeability .
Synthesis of Indole Derivatives
Interestingly, the compound’s structure includes an indole moiety. Indole derivatives play a crucial role in medicinal chemistry. Researchers have explored synthetic routes involving indole scaffolds, which could further enhance the compound’s potential applications .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are known to cross cellular membranes, suggesting good bioavailability .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Action Environment
The properties of thiadiazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDBMOCWFUTDSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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